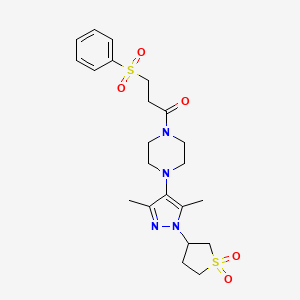
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H30N4O5S2 and its molecular weight is 494.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms of action based on various studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Tetrahydrothiophene : A sulfur-containing heterocycle that may enhance bioactivity.
- Pyrazole : Known for its diverse pharmacological effects.
- Piperazine : Often associated with neuroactive properties.
- Phenylsulfonyl group : May influence solubility and receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:
- Formation of the tetrahydrothiophene moiety.
- Introduction of the pyrazole ring through cyclization reactions.
- Coupling with piperazine and subsequent modifications to attach the phenylsulfonyl group.
Anticancer Properties
Research has indicated that derivatives of pyrazole and related compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain pyrazole derivatives showed IC50 values against breast cancer cell lines (MCF7) ranging from 30.68 to 70.65 µM, making them comparable to established chemotherapeutics like Doxorubicin . The specific compound discussed here may share similar mechanisms, potentially inhibiting tumor growth through apoptosis induction or cell cycle arrest.
Antibacterial Activity
In addition to anticancer effects, pyrazole derivatives have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. A study reported that certain compounds exhibited synergistic effects when combined with antibiotics, enhancing their efficacy against resistant strains . The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity. Compounds containing piperazine are known to interact with serotonin and dopamine receptors, which can lead to anxiolytic or antidepressant effects. This compound's specific interactions would require further investigation through receptor binding assays and behavioral studies in animal models.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, revealing a structure-activity relationship that highlights the importance of substituents on the pyrazole ring for enhanced potency .
- Antibacterial Evaluation : Compounds were screened against clinical isolates, demonstrating significant activity against multi-drug resistant strains, suggesting their potential as antibiotic adjuvants .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S2/c1-17-22(18(2)26(23-17)19-8-14-32(28,29)16-19)25-12-10-24(11-13-25)21(27)9-15-33(30,31)20-6-4-3-5-7-20/h3-7,19H,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPBLEFVUZNEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














